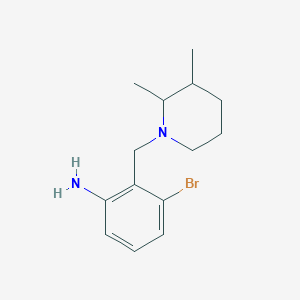
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline is an organic compound with the molecular formula C14H21BrN2 It is a derivative of aniline, featuring a bromine atom at the 3-position and a 2,3-dimethylpiperidin-1-ylmethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline typically involves the following steps:
Bromination: Aniline is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Introduction: The brominated aniline is then reacted with 2,3-dimethylpiperidine in the presence of a suitable base, such as potassium carbonate, to introduce the piperidine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a quinone derivative.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study receptor interactions and signaling pathways.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the piperidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline: Similar structure but with the bromine atom at the 4-position.
2-Bromo-3-((2,3-dimethylpiperidin-1-yl)methyl)aniline: Similar structure but with the bromine atom at the 2-position.
Uniqueness
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline is unique due to the specific positioning of the bromine atom and the piperidine moiety, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C14H21BrN2 |
|---|---|
Molekulargewicht |
297.23 g/mol |
IUPAC-Name |
3-bromo-2-[(2,3-dimethylpiperidin-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H21BrN2/c1-10-5-4-8-17(11(10)2)9-12-13(15)6-3-7-14(12)16/h3,6-7,10-11H,4-5,8-9,16H2,1-2H3 |
InChI-Schlüssel |
QTYYSCJITSBQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1C)CC2=C(C=CC=C2Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


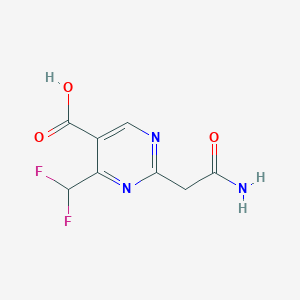

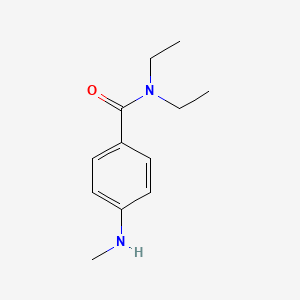

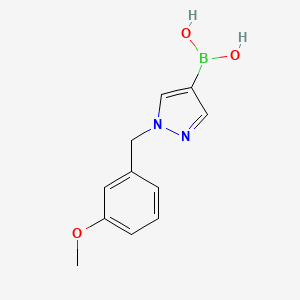
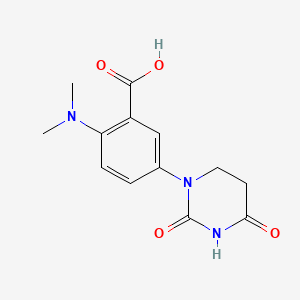
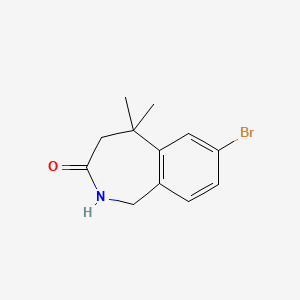
![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)
![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)
![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)

![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)
